![molecular formula C22H30N2O3 B6012916 2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6012916.png)
2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol
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Overview
Description
2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been suggested that this compound binds to specific proteins involved in protein-protein interactions, thereby disrupting these interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol have been investigated in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has been shown to bind to specific proteins involved in protein-protein interactions. In vivo studies have shown that this compound has low toxicity and is well tolerated.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol in lab experiments include its potential as an anti-cancer agent and as a molecular probe for the study of protein-protein interactions. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol. One future direction is the investigation of its potential as an anti-cancer agent in vivo. Another future direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a molecular probe for the study of protein-protein interactions.
Synthesis Methods
The synthesis method of 2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol involves several steps. The first step involves the reaction of 4-methoxy-3-methylbenzyl chloride with 3-(2-hydroxyethyl)-1-piperazine to form 3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazine. The second step involves the reaction of 3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazine with 2-bromo-4'-hydroxyacetophenone to form 2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol.
Scientific Research Applications
2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been studied for its potential as a molecular probe for the study of protein-protein interactions.
properties
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-13-18(7-8-22(17)27-2)14-24-11-10-23(16-20(24)9-12-25)15-19-5-3-4-6-21(19)26/h3-8,13,20,25-26H,9-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYWECVZSAFVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-Hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol |
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